1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate
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Overview
Description
1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from the 1,3,4-oxadiazole family, which is known for its diverse biological and chemical properties. The perchlorate anion is often used to stabilize the compound, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of hydrazides with methyl ketones in the presence of a base such as potassium carbonate (K₂CO₃), followed by oxidative cleavage and cyclization . Another approach uses acylhydrazides and aldehydes in a photoredox-mediated cascade cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign methods, such as mechanochemical synthesis, is gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Iodine, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl halides, alkyl halides, in the presence of catalysts like copper(II) oxide nanoparticles.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3,4-Oxadiazolium, 3-methyl-2,5-diphenyl-, perchlorate can be compared with other similar compounds in the 1,3,4-oxadiazole family:
Properties
CAS No. |
91482-56-3 |
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Molecular Formula |
C15H13ClN2O5 |
Molecular Weight |
336.72 g/mol |
IUPAC Name |
3-methyl-2,5-diphenyl-1,3,4-oxadiazol-3-ium;perchlorate |
InChI |
InChI=1S/C15H13N2O.ClHO4/c1-17-15(13-10-6-3-7-11-13)18-14(16-17)12-8-4-2-5-9-12;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DMJBPDVKODPPHJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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